molecular formula C19H16N2O5 B4077252 methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate

methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate

Cat. No.: B4077252
M. Wt: 352.3 g/mol
InChI Key: IWGRYICHKWTVPG-UHFFFAOYSA-N
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Description

Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate, also known as MNPI, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNPI is a synthetic indole derivative that has shown promising results in biochemical and physiological studies. In

Mechanism of Action

The mechanism of action of methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and neurotransmitter signaling. This compound has been shown to inhibit the activity of histone deacetylases, which play a critical role in regulating gene expression and cell growth. This compound has also been shown to modulate the activity of neurotransmitter receptors, including the dopamine D2 receptor and the serotonin 5-HT2A receptor.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cancer cell growth, modulation of neurotransmitter signaling, and neuroprotection. This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to decreased cell proliferation and tumor growth. In neuropharmacology, this compound has been shown to modulate the release of neurotransmitters, including dopamine, serotonin, and acetylcholine. This compound has also been shown to have neuroprotective effects, including protection against oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. This compound is also relatively inexpensive compared to other compounds used in scientific research. However, this compound has some limitations, including its low solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate, including its potential as a cancer therapy, its effects on neurotransmitter systems, and its neuroprotective properties. Further studies are needed to elucidate the mechanism of action of this compound and to optimize its pharmacological properties for use in drug discovery. Additionally, this compound could be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Scientific Research Applications

Methyl 1-[2-(4-nitrophenyl)propanoyl]-1H-indole-3-carboxylate has been studied for its potential applications in various fields, including cancer research, neuropharmacology, and drug discovery. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. In neuropharmacology, this compound has been studied for its potential as a neuroprotective agent and for its ability to modulate neurotransmitter systems. In drug discovery, this compound has been used as a lead compound for the development of new drugs with improved pharmacological properties.

Properties

IUPAC Name

methyl 1-[2-(4-nitrophenyl)propanoyl]indole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-12(13-7-9-14(10-8-13)21(24)25)18(22)20-11-16(19(23)26-2)15-5-3-4-6-17(15)20/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWGRYICHKWTVPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)N2C=C(C3=CC=CC=C32)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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